molecular formula C13H15NO3 B8508119 (4-Cyclobutanecarbonylaminophenyl)-acetic acid

(4-Cyclobutanecarbonylaminophenyl)-acetic acid

Cat. No. B8508119
M. Wt: 233.26 g/mol
InChI Key: OUKCLTZWEHIFRI-UHFFFAOYSA-N
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Patent
US03931153

Procedure details

(4-Cyclobutanecarbonylaminophenyl)-acetic acid was prepared as described in Example 3 from 7.0 g (0.0464 mol) of (p-aminophenyl)-acetic acid and 6.6 g (0.0557 mol) of cyclobutanecarboxylic acid chloride.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[CH:12]1([C:16](Cl)=[O:17])[CH2:15][CH2:14][CH2:13]1>>[CH:12]1([C:16]([NH:1][C:2]2[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=2)=[O:17])[CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)O
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
C1(CCC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C(=O)NC1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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